N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide
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Overview
Description
“N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under a slightly different name or structure due to the complexity of chemical nomenclature1.
Synthesis Analysis
Unfortunately, there is no specific information available about the synthesis of “N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide”. The synthesis of similar compounds often involves complex organic chemistry reactions2.
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. However, the specific InChI code for “N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide” is not available in the retrieved data1.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide”. Chemical reactions can vary widely depending on the conditions and the presence of other compounds3.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. However, the specific physical and chemical properties of “N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide” are not available in the retrieved data5.
Scientific Research Applications
Imaging and Diagnostic Applications
One significant area of research that relates closely to the chemical structure of interest involves the development of radioligands for positron emission tomography (PET) imaging. Compounds such as 18F-Mefway have been studied for their ability to quantify serotonin 1A receptors in human subjects, showing potential as PET radioligands despite certain limitations in comparison to other compounds like 18F-FCWAY (Choi et al., 2015). Similarly, [11C]CPPC, targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), demonstrates utility in imaging neuroinflammation and could serve as a model for developing related diagnostic tools (Horti et al., 2019).
Chemical Synthesis and Catalysis
Research into the synthesis of piperidines from propargyl amines and cyclopropanes using Zn(II) catalysis highlights the relevance of such structural motifs in creating highly functionalized molecules. This approach, demonstrated by Lebold et al. (2009), opens avenues for synthesizing complex structures that could include N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide or derivatives thereof (Lebold, Leduc, & Kerr, 2009).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Unfortunately, there is no specific information available about the safety and hazards of "N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide"6.
Future Directions
The future directions for research on “N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide” could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. However, no specific future directions are mentioned in the retrieved data3.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and expert consultation may be required.
properties
IUPAC Name |
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)7-16-5-3-9(4-6-16)15-10(17)8-1-2-8/h8-9H,1-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLSZXQLXNLJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide |
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